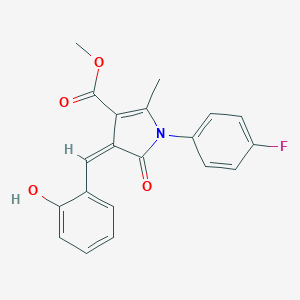
methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has been the focus of extensive research in recent years. This compound is commonly referred to as MFH-1 and has been found to have numerous potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of MFH-1 involves the inhibition of the activity of S100A4. This protein is involved in the regulation of cell motility and has been found to be overexpressed in many types of cancer. By inhibiting the activity of S100A4, MFH-1 may be able to prevent the spread of cancer cells.
Biochemical and Physiological Effects:
MFH-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which may be useful in the treatment of metastatic cancer. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MFH-1 in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using MFH-1 is that it has not been extensively tested in vivo and its safety profile is not well understood.
Direcciones Futuras
There are several future directions for research on MFH-1. One area of research is the development of more potent and selective inhibitors of S100A4. In addition, further studies are needed to determine the safety and efficacy of MFH-1 in vivo. Finally, MFH-1 may have potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.
Métodos De Síntesis
The synthesis of MFH-1 involves the reaction of 4-fluorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form a Schiff base. This Schiff base is then reacted with methyl acetoacetate to form the desired compound, MFH-1. The synthesis of MFH-1 has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
MFH-1 has been found to have potential applications in the field of medicine and biochemistry. It has been shown to inhibit the activity of a protein called S100A4, which is involved in the metastasis of cancer cells. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C20H16FNO4 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
methyl (4Z)-1-(4-fluorophenyl)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16FNO4/c1-12-18(20(25)26-2)16(11-13-5-3-4-6-17(13)23)19(24)22(12)15-9-7-14(21)8-10-15/h3-11,23H,1-2H3/b16-11- |
Clave InChI |
FDPDOEISHNYTBN-WJDWOHSUSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC=CC=C2O)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)
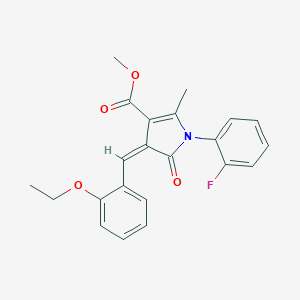
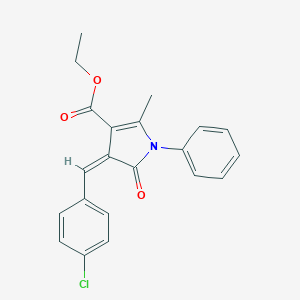
![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)
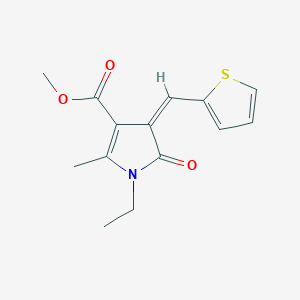
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)
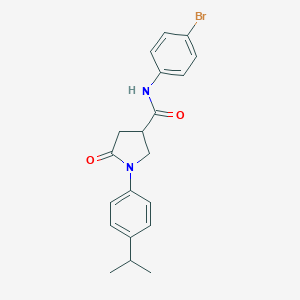
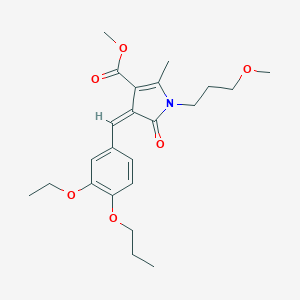
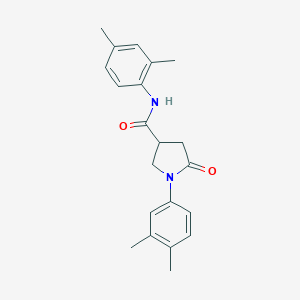
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)